6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one
Description
6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one, also known as benzoylenthranil, is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by a benzene ring fused with an oxazine ring, which includes a hydroxyl group at the 6th position and a phenyl group at the 2nd position.
Properties
IUPAC Name |
6-hydroxy-2-phenyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-6-7-12-11(8-10)14(17)18-13(15-12)9-4-2-1-3-5-9/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJCPFHHMFGLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction typically occurs in ethanol and can be performed under mild conditions . Another method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents, which allows for the one-pot synthesis of 2-substituted benzoxazin-4-one derivatives under mild conditions .
Industrial Production Methods
Industrial production of benzoxazinones often involves optimizing the reaction conditions to achieve high yields and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and improve efficiency. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrobenzoxazinones.
Substitution: Formation of various substituted benzoxazinones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of materials with high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as human leukocyte elastase, which is involved in tissue degeneration in various diseases.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to their death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Comparison with Similar Compounds
6-hydroxy-2-phenyl-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinone derivatives:
2-phenyl-4H-3,1-benzoxazin-4-one: Lacks the hydroxyl group at the 6th position, which may affect its biological activity and chemical reactivity.
2-alkyl-4H-3,1-benzoxazin-4-ones: These compounds have alkyl groups instead of phenyl groups, leading to different physical and chemical properties.
4H-3,1-benzothiazin-4-ones: These compounds contain a sulfur atom instead of an oxygen atom in the oxazine ring, resulting in different biological activities.
The unique structural features of this compound, such as the presence of the hydroxyl group, contribute to its distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
